molecular formula C18H21NO3 B5055956 N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)acetamide

N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)acetamide

Cat. No.: B5055956
M. Wt: 299.4 g/mol
InChI Key: FDGFGZQMSFWLLR-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of two aromatic rings, each substituted with methoxy and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)acetamide typically involves the reaction of 3,4-dimethoxyphenylamine with 3,4-dimethylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The hydrogen atoms on the aromatic rings can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced aromatic rings.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The methoxy and methyl groups on the aromatic rings play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-2-phenylacetamide
  • N-(3,4-dimethylphenyl)-2-phenylacetamide
  • N-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)acetamide

Uniqueness

N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)acetamide is unique due to the specific substitution pattern on its aromatic rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-12-5-6-14(9-13(12)2)10-18(20)19-15-7-8-16(21-3)17(11-15)22-4/h5-9,11H,10H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGFGZQMSFWLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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